molecular formula C20H17N3O3 B448957 methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate

methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate

Cat. No.: B448957
M. Wt: 347.4g/mol
InChI Key: ZZEIQFQPDUUVNH-STZFKDTASA-N
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Description

Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate is a complex organic compound with the molecular formula C20H17N3O3 It is a derivative of benzoic acid and contains a pyrrole ring, which is a five-membered aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate typically involves the reaction of appropriate ketones with hydrazine derivatives in the presence of a catalyst. For instance, a mixture of the starting materials in ethanol can be refluxed for several hours with a few drops of glacial acetic acid to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-{2-[2-(1H-pyrrol-1-yl)benzoyl]carbohydrazonoyl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4g/mol

IUPAC Name

methyl 4-[(Z)-[(2-pyrrol-1-ylbenzoyl)hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C20H17N3O3/c1-26-20(25)16-10-8-15(9-11-16)14-21-22-19(24)17-6-2-3-7-18(17)23-12-4-5-13-23/h2-14H,1H3,(H,22,24)/b21-14-

InChI Key

ZZEIQFQPDUUVNH-STZFKDTASA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3

SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3

Origin of Product

United States

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